molecular formula C11H15N3O2S2 B2551358 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide CAS No. 921497-46-3

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2551358
CAS No.: 921497-46-3
M. Wt: 285.38
InChI Key: LDBQQHCKFGRQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide” is a chemical compound with various molecular formulas depending on its derivatives . The compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound varies based on its derivatives. For instance, one derivative has a molecular formula of C17H16F3N3O3S2 with an average mass of 431.452 Da . Another derivative has a molecular formula of C10H13N3O2S2 with an average mass of 271.359 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical structure is a part of various synthesized compounds with applications in antimicrobial activities. For instance, derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized and evaluated for their antimicrobial properties. These compounds, using citrazinic acid as a starting material, have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Another significant application involves the synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. These synthesized compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. The compounds displayed promising results when compared with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

The compound's derivatives have also been explored for potential anticonvulsant activities. A study on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants revealed moderate activity in pentylenetetrazole-induced seizures in rats. This suggests a correspondence between docking results and in vivo studies, indicating the potential for further research in this area (Severina et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of derivatives similar to the compound has been conducted to understand their molecular configurations better. Such studies provide valuable insights into the compound's interactions and potential binding sites, aiding in the development of more targeted applications in medicinal chemistry (Subasri et al., 2017).

Potential as Thymidylate Synthase Inhibitors

There's ongoing research into the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase inhibitors. These compounds are being studied for their antitumor properties, highlighting the versatility of the core structure in addressing various health conditions (Gangjee et al., 2004).

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-6-4-7-9(18-6)10(16)14(3)11(13-7)17-5-8(15)12-2/h6H,4-5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBQQHCKFGRQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.